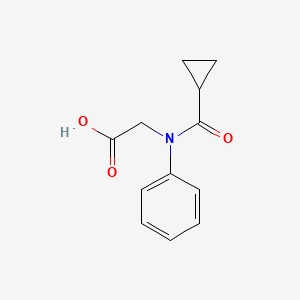

N-(cyclopropanecarbonyl)-N-phenylglycine

Description

N-(Cyclopropanecarbonyl)-N-phenylglycine is an N-acylated derivative of N-phenylglycine, where the acyl group is cyclopropanecarbonyl. This modification introduces a strained cyclopropane ring, which may confer unique steric and electronic properties compared to other N-acyl-N-phenylglycine derivatives.

Properties

IUPAC Name |

2-[N-(cyclopropanecarbonyl)anilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(15)8-13(12(16)9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRVBEXGQNAUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropanecarbonyl)-N-phenylglycine typically involves the reaction of cyclopropanecarbonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropanecarbonyl chloride+N-phenylglycineBasethis compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropanecarbonyl)-N-phenylglycine can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

N-(cyclopropanecarbonyl)-N-phenylglycine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It can be used to study enzyme interactions and protein modifications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropanecarbonyl)-N-phenylglycine involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The phenyl group can also participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of N-(cyclopropanecarbonyl)-N-phenylglycine and related compounds:

Physicochemical Properties

Reactivity in Polymerization and Chelation

- Photopolymerization: N-Phenylglycine derivatives act as co-initiators in xanthene dye systems, generating α-aminoalkyl radicals (Ph-NH-C•(H)-COOH) via electron transfer . The cyclopropanecarbonyl group might decelerate radical formation due to steric effects.

- Metal Complexation : N-Aryl glycines form stable complexes with Cu(II) and Ni(II). Substituents like cyclopentyl or acetyl groups modulate stability; cyclopropane’s rigidity may reduce chelation efficiency compared to flexible acyl groups .

Research Findings and Mechanistic Insights

Dental Adhesive Performance

- Three-Step Protocol : Requires a carboxylic acid group and aromatic amine for optimal bonding. This compound’s carboxylic acid could fulfill this role, but steric hindrance from the cyclopropane might limit efficacy .

- Two-Step Protocol : Para-substituted N-phenylglycine analogs outperform the parent compound. Introducing a cyclopropanecarbonyl group at the para position could be explored for enhanced performance .

Decarboxylation and Radical Stability

Solvent and Stability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.